2-Naphthalenol, 8-(2-aminoethyl)-

説明

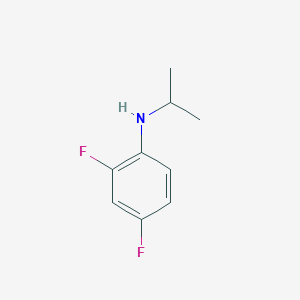

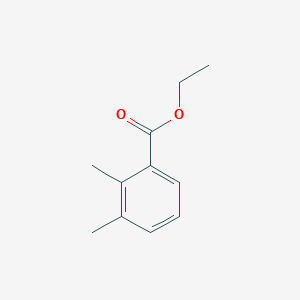

2-Naphthalenol, 8-(2-aminoethyl)- , also known as β-naphthol , is a fluorescent colorless (or occasionally yellow) crystalline solid with the chemical formula C10H7OH . It is an isomer of 1-naphthol , differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol but are more reactive. Both isomers are soluble in simple alcohols, ethers, and chloroform .

Synthesis Analysis

Additionally, 2-naphthol can be produced using a method analogous to the cumene process .

Molecular Structure Analysis

The molecular formula of 2-naphthol is C10H8O , and its molar mass is approximately 144.17 g/mol . It has a melting point range of 121 to 123°C and a boiling point of 285°C . The compound appears as a colorless crystalline solid .

Chemical Reactions Analysis

Some reactions of 2-naphthol can be explained by its tautomerism, which produces a small amount of the keto tautomer. Notably, 2-naphthol serves as an intermediate in the production of various dyes and other compounds. For instance, several Sudan dyes are derived from 2-naphthol by coupling with diazonium salts .

Physical And Chemical Properties Analysis

科学的研究の応用

Toxicological Studies

Research has explored the toxicological effects of naphthalene, a component related to 2-Naphthalenol, 8-(2-aminoethyl)-, on insects like Tribolium castaneum. Studies have assessed mortality rates and examined changes in gene expression related to oxidative stress, metabolism, reproduction, metamorphosis, and neurotransmission after exposure to naphthalene and benzene. These findings provide insights into the possible biological impacts of naphthalene and related compounds (Pájaro-Castro et al., 2017).

Medicinal Chemistry

Naphthalimide compounds, closely related to 2-Naphthalenol, 8-(2-aminoethyl)-, are important nitrogen-containing aromatic heterocycles. They have shown potential in medicinal applications, interacting with various biological entities like DNAs, enzymes, and receptors. These interactions, primarily noncovalent, enable naphthalimide derivatives to serve in anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Furthermore, they have utility in diagnostics and as pathologic probes and cell imaging agents (Gong et al., 2016).

Biochemical Interaction Studies

Studies have detailed the interaction of naphthalene metabolites with proteins and peptides, providing an understanding of covalent adduct formation. This research is critical for understanding the biological implications of exposure to naphthalene and its derivatives, as it helps in determining specific sites of adduction and amino acid targets. Such insights are invaluable for assessing the potential health risks associated with exposure to these compounds (Pham et al., 2012).

特性

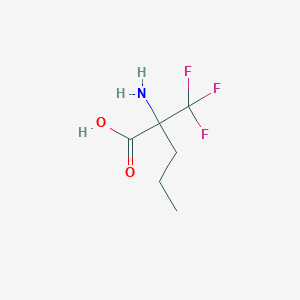

IUPAC Name |

8-(2-aminoethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8,14H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZAVAINGDXZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenol, 8-(2-aminoethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

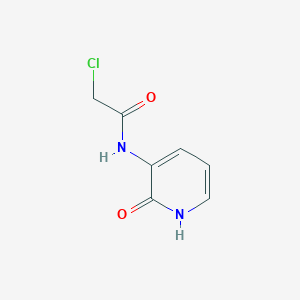

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

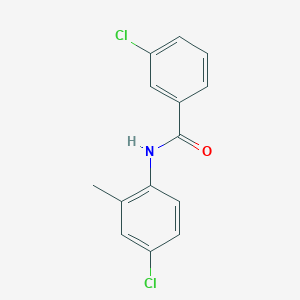

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

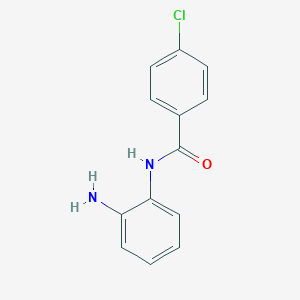

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)